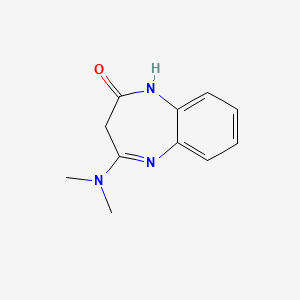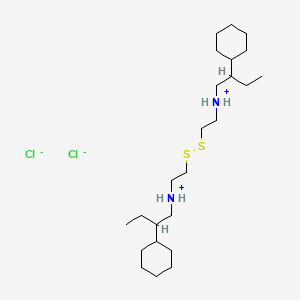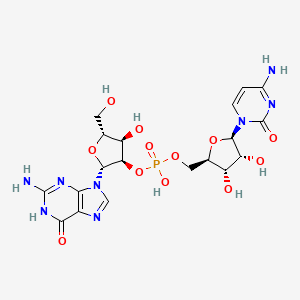
Tetraphosphorus heptaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphosphorus heptaoxide, with the chemical formula ( \text{P}_4\text{O}_7 ), is an oxide of phosphorus. It is a lesser-known compound compared to its more common counterparts, phosphorus(III) oxide (( \text{P}_4\text{O}_6 )) and phosphorus(V) oxide (( \text{P}4\text{O}{10} ))
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphosphorus heptaoxide can be synthesized by carefully controlling the oxidation of white phosphorus. The reaction involves heating white phosphorus in a limited supply of oxygen. The reaction can be represented as: [ \text{P}_4 + 3.5 \text{O}_2 \rightarrow \text{P}_4\text{O}_7 ]
Industrial Production Methods: While there is limited industrial production of this compound due to its niche applications, it can be produced in a laboratory setting using controlled oxidation processes. The primary challenge in its production is maintaining the precise oxygen levels to avoid forming other phosphorus oxides.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphosphorus heptaoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphorus(V) oxide (( \text{P}{10} )).
Hydrolysis: Reacts with water to form phosphoric acids.
Reduction: Can be reduced back to elemental phosphorus under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or ozone can be used to oxidize this compound.
Reducing Agents: Hydrogen or carbon monoxide can reduce it back to phosphorus.
Hydrolysis Conditions: Water or aqueous solutions can hydrolyze it to form various phosphoric acids.
Major Products Formed:
Oxidation: Phosphorus(V) oxide (( \text{P}{10} ))
Hydrolysis: Phosphoric acids (( \text{H}_3\text{PO}_4 ))
Reduction: Elemental phosphorus (( \text{P}_4 ))
Aplicaciones Científicas De Investigación
Tetraphosphorus heptaoxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving phosphorus compounds.
Biology: Investigated for its potential effects on biological systems, although its use is limited due to its reactivity.
Industry: Used in the production of specialized phosphorus compounds and materials.
Mecanismo De Acción
The mechanism of action of tetraphosphorus heptaoxide involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions. It can interact with various molecular targets, including other phosphorus compounds and organic molecules, to form new products. The pathways involved in its reactions are primarily driven by its high reactivity and the ability to form stable phosphorus-oxygen bonds.
Comparación Con Compuestos Similares
- Phosphorus(III) oxide (( \text{P}_4\text{O}_6 ))
- Phosphorus(V) oxide (( \text{P}4\text{O}{10} ))
Comparison:
- Phosphorus(III) oxide (( \text{P}_4\text{O}_6 )) is less oxidized and has different reactivity compared to tetraphosphorus heptaoxide.
- Phosphorus(V) oxide (( \text{P}4\text{O}{10} )) is more oxidized and is a stronger oxidizing agent than this compound.
- Uniqueness: this compound is unique due to its intermediate oxidation state, making it versatile in various chemical reactions.
Propiedades
Número CAS |
12065-80-4 |
|---|---|
Fórmula molecular |
O7P4 |
Peso molecular |
235.89 g/mol |
Nombre IUPAC |
2,4,6,8,9,10-hexaoxa-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane 1-oxide |
InChI |
InChI=1S/O7P4/c1-11-5-8-2-9(6-11)4-10(3-8)7-11 |
Clave InChI |
JXMJWGUWYVJTGA-UHFFFAOYSA-N |
SMILES canónico |
O=P12OP3OP(O1)OP(O3)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



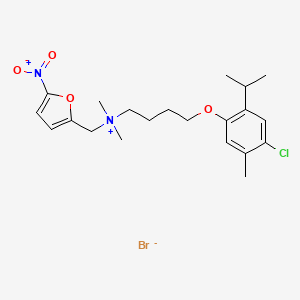
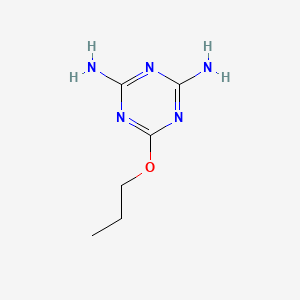

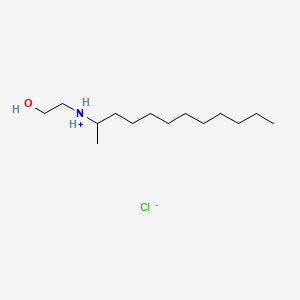
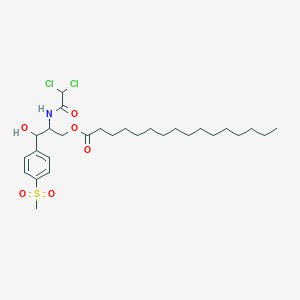

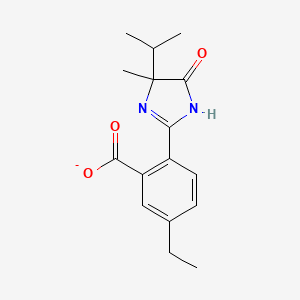
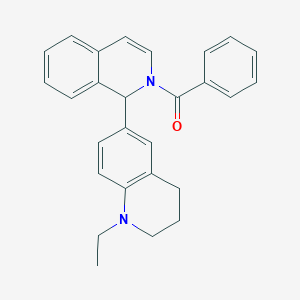
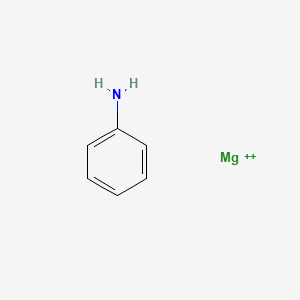
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
